molecular formula C₄₆H₅₇D₃N₄O₁₃S B1146789 Vinblastine-d3 Sulfate CAS No. 1246818-72-3

Vinblastine-d3 Sulfate

Cat. No. B1146789
M. Wt: 912.07
InChI Key:
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Description

Vinblastine-d3 Sulfate is a cytotoxic alkaloid used against various cancer types . It is a chemotherapy medication, typically used with other medications, to treat a number of types of cancer . This includes Hodgkin’s lymphoma, non-small-cell lung cancer, bladder cancer, brain cancer, melanoma, and testicular cancer .


Synthesis Analysis

The synthesis of Vinblastine involves a complex process. A key series of Vinblastines that incorporate the first deep-seated changes to the substituent at C4 are detailed . The synthetic approach features an expanded and redefined scope of a 1,3,4-oxadiazole [4 + 2]/[3 + 2] cycloaddition cascade . The 31-step biosynthetic pathway for vinblastine was completed only after the last two enzymes were identified in 2018 , and is remarkably complex .


Molecular Structure Analysis

The molecular formula of Vinblastine-d3 Sulfate is C46H55D3N4O9•xH2SO4 . It has a molecular weight of 912.07 .


Chemical Reactions Analysis

Vinblastine works by disrupting microtubule dynamics, causing mitotic arrest and cell death . Microtubule targeting agents like vincristine and vinblastine work by disrupting microtubule dynamics .


Physical And Chemical Properties Analysis

Vinblastine-d3 Sulfate is a solid substance . It has a melting point of >193° C (dec.) .

Safety And Hazards

Vinblastine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should not be given to people who have a current bacterial infection .

Future Directions

The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches . Endophytes could thus be selected to produce beneficial secondary metabolites required for the biosynthesis of vinca alkaloids .

properties

CAS RN

1246818-72-3

Product Name

Vinblastine-d3 Sulfate

Molecular Formula

C₄₆H₅₇D₃N₄O₁₃S

Molecular Weight

912.07

synonyms

Vincaleukoblastine-d3 Sulfate;  (+)-Vinblastine-d3 Sulfate;  Rozevin-d3;  VLB-d3;  Valban-d3;  Vinblastin-d3;  29060-LE-d3;  Exal-d3;  Velban-d3;  Velbe-d3; 

Origin of Product

United States

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